N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis of Morpholine Derivatives : Research has demonstrated the synthesis of morpholine derivatives, including the compound , as crucial intermediates in the development of treatments targeting tumor necrosis factor alpha and nitric oxide inhibition. This synthesis process has been optimized to be rapid and environmentally friendly, contributing to the advancement of medicinal chemistry (H. Lei et al., 2017).
Insecticidal Activities : Certain pyridine derivatives, structurally related to the compound, have shown significant insecticidal activities. This suggests the potential utility of such compounds in developing safer, more effective pesticides (E. A. Bakhite et al., 2014).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from cyclopenta and pyrimidin structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds offer promising avenues for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity : Synthesized pyrimidine-triazole derivatives from a morpholinophenyl molecule have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents. This indicates the broad applicability of the compound's derivatives in addressing resistant microbial infections (J.J. Majithiya et al., 2022).
Binding to Histamine H3 Receptors : Research on similar compounds has explored their binding affinity to histamine H3 receptors, demonstrating potential for treating Alzheimer's disease and other cognitive disorders. This highlights the compound's relevance in neuropharmacology and its potential therapeutic applications (A. Medhurst et al., 2007).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N4O3S/c23-17-6-5-15(13-18(17)24)25-20(29)14-32-21-16-3-1-4-19(16)28(22(30)26-21)8-2-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQLFLODDWRKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CCCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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